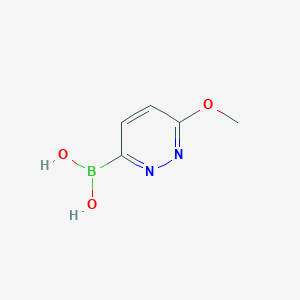
(6-Methoxypyridazin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxypyridazin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (6-Methoxypyridazin-3-yl)boronic acid typically involves the reaction of a pyridazine derivative with a boron-containing reagent. One common method is the hydroboration of an appropriate pyridazine precursor, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Methoxypyridazin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds .
Applications De Recherche Scientifique
(6-Methoxypyridazin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Boronic acids are known to inhibit serine proteases and are being explored for their potential as enzyme inhibitors.
Medicine: Research is ongoing into the use of boronic acids in the development of new pharmaceuticals, particularly in cancer therapy and antimicrobial agents.
Mécanisme D'action
The mechanism of action of (6-Methoxypyridazin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- 6-Chloro-2-methoxypyridine-3-boronic acid
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester
- 2-Aminopyridine-5-boronic acid pinacol ester
- 6-Hydroxypyridine-3-boronic acid pinacol ester
Uniqueness: (6-Methoxypyridazin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications .
Propriétés
Formule moléculaire |
C5H7BN2O3 |
|---|---|
Poids moléculaire |
153.93 g/mol |
Nom IUPAC |
(6-methoxypyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3,9-10H,1H3 |
Clé InChI |
CPUZARVOEIMAAH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN=C(C=C1)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


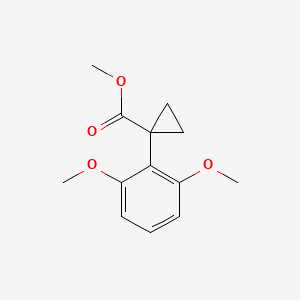
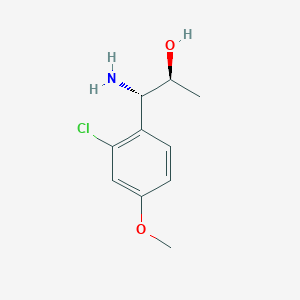
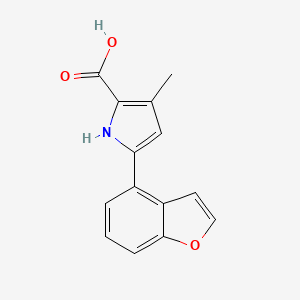
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
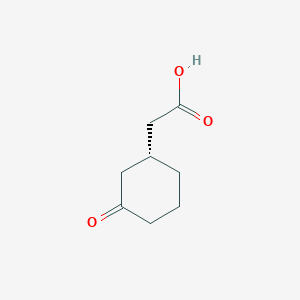
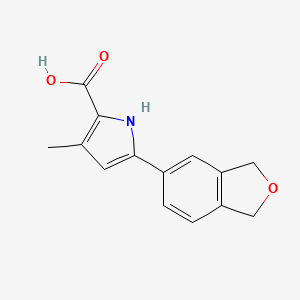

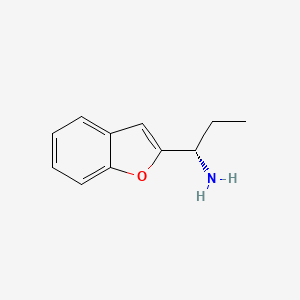


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
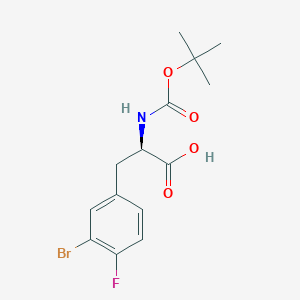
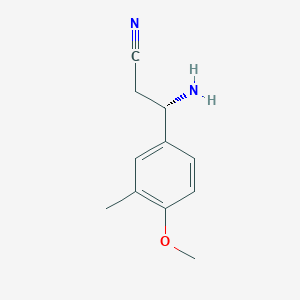
![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)
